molecular formula C21H22N4O4S3 B11964235 2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B11964235
M. Wt: 490.6 g/mol
InChI Key: VFGXLFIRGCNKSK-UHFFFAOYSA-N
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Description

This compound belongs to the benzothieno[2,3-d]pyrimidine class, characterized by a partially saturated bicyclic core fused with a thiophene ring. Key structural features include:

  • Substituents:
    • A prop-2-en-1-yl (allyl) group at position 3 of the pyrimidine ring, which may enhance reactivity or conformational flexibility.
    • A sulfanylacetamide side chain at position 2, linked to a 4-sulfamoylphenyl group. The sulfamoyl moiety (-SO₂NH₂) is a strong electron-withdrawing group, likely influencing solubility and target binding .

Properties

Molecular Formula

C21H22N4O4S3

Molecular Weight

490.6 g/mol

IUPAC Name

2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C21H22N4O4S3/c1-2-11-25-20(27)18-15-5-3-4-6-16(15)31-19(18)24-21(25)30-12-17(26)23-13-7-9-14(10-8-13)32(22,28)29/h2,7-10H,1,3-6,11-12H2,(H,23,26)(H2,22,28,29)

InChI Key

VFGXLFIRGCNKSK-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)SC4=C2CCCC4

Origin of Product

United States

Biological Activity

The compound 2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is a heterocyclic organic compound with potential therapeutic applications. Its complex structure suggests various biological activities, particularly in the fields of oncology and antimicrobial research.

  • Molecular Formula : C21H22N4O4S3
  • Molecular Weight : 490.6 g/mol
  • IUPAC Name : 2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
  • Purity : Typically around 95% .

Biological Activity Overview

Research into the biological activity of this compound has indicated several promising avenues:

Anticancer Activity

Several studies have explored the anticancer potential of compounds similar to this one. The benzothieno-pyrimidine system is noted for its ability to inhibit tumor growth through various mechanisms:

  • Mechanism of Action :
    • Inhibition of key enzymes involved in cancer cell proliferation.
    • Induction of apoptosis in cancer cells through mitochondrial pathways.
  • Case Studies :
    • A study demonstrated that derivatives of benzothieno-pyrimidines exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 5 to 20 µM depending on the specific derivative and cell line tested .

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent:

  • Activity Spectrum :
    • Effective against a range of Gram-positive and Gram-negative bacteria.
    • Moderate antifungal activity observed in preliminary tests.
  • Case Studies :
    • In vitro studies indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AnticancerBreast Cancer Cell LinesIC50 = 10 µM
AnticancerColon Cancer Cell LinesInduces apoptosis
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 32 µg/mL

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition :
    • The compound may inhibit enzymes such as topoisomerases and kinases that are crucial for DNA replication and cell cycle progression.
  • Cytokine Modulation :
    • Studies have shown that similar compounds can modulate cytokine release (e.g., IL-6 and TNF-alpha), which is critical in both cancer progression and inflammatory responses .

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C23H24N4O3S2C_{23}H_{24}N_{4}O_{3}S_{2}, with a molecular weight of approximately 468.6 g/mol. The structure features a complex arrangement that includes a benzothieno-pyrimidine core and a sulfamoylphenyl acetamide moiety.

Anticancer Activity

One of the most significant applications of this compound is its anticancer activity . Research has demonstrated that derivatives of benzothieno-pyrimidine compounds exhibit potent antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications to the compound can enhance its binding affinity to specific targets within cancer cells, leading to increased cytotoxicity .

Antimicrobial Properties

In addition to its anticancer properties, compounds similar to 2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide have also been evaluated for antimicrobial activity . Preliminary results indicate effectiveness against a range of bacterial strains and fungi .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties , potentially useful in treating neurodegenerative diseases such as Parkinson’s disease. Studies are ongoing to investigate its mechanism of action and efficacy in preclinical models .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of synthesized derivatives based on the core structure of this compound. The study involved testing various analogs against colorectal cancer cell lines (HCT-116). Results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting greater potency .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this class of compounds. The study tested several derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that some compounds had comparable or superior activity compared to traditional antibiotics .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related analogs (Table 1), with differences in substituents and core modifications affecting physicochemical and biological properties:

Table 1: Structural Comparison of Selected Analogous Compounds

Compound Name / ID Core Structure R₁ (Position 3) R₂ (Acetamide Substituent) Key Properties/Activities
Target Compound Benzothieno[2,3-d]pyrimidine (hexahydro) Prop-2-en-1-yl 4-Sulfamoylphenyl High solubility due to -SO₂NH₂
2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide Same as target 4-Ethoxyphenyl 4-Methylphenyl Increased lipophilicity (ethoxy and methyl groups)
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[(3-ethyl-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide Same as target Ethyl 4-Sulfamoylphenyl + dimethylpyrimidine Enhanced π-π stacking (aromatic pyrimidine)
N-(4-Ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide Quinazolinone (dihydro) 4-Sulfamoylphenyl 4-Ethylphenyl Antimicrobial activity
Key Differences and Implications:

This may influence binding to flexible enzyme pockets.

Substituent Effects: Prop-2-en-1-yl vs. Sulfamoylphenyl vs. Methyl/Methoxyphenyl: The -SO₂NH₂ group in the target enhances water solubility and hydrogen-bonding capacity relative to methyl () or methoxy () groups, which are electron-donating and increase lipophilicity.

Biological Activity: Quinazolinone derivatives (e.g., ) demonstrate antimicrobial activity, likely due to their planar aromatic cores interacting with bacterial enzymes. The target’s benzothieno-pyrimidine core may target similar pathways but with altered selectivity due to its unique electronic profile .

Synthetic Routes :

  • The sulfanylacetamide side chain in the target compound is synthesized via nucleophilic substitution, analogous to methods for triazolo-pyrimidines (). However, introducing the allyl group may require controlled reaction conditions to avoid polymerization .

Research Findings:
  • Solubility : The sulfamoyl group in the target compound is associated with higher aqueous solubility compared to analogs with methyl or ethoxy groups (e.g., vs. ).
  • Thermal Stability : Melting points for related compounds range from 175–178°C (), suggesting moderate crystallinity, though the target’s allyl group may reduce symmetry and lower melting points.

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